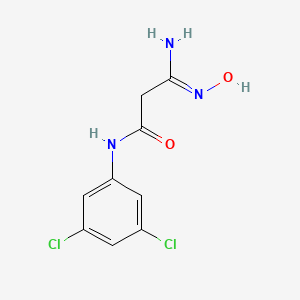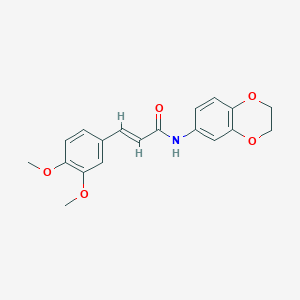![molecular formula C17H15NO4 B5725086 methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the family of benzamides. It is commonly known as MOPAB and is used in various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to act as a pharmacological tool for studying various biological processes.
作用機序
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has been shown to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, MOPAB can reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MOPAB has been reported to have analgesic effects by reducing pain sensitivity in animal models. It has also been shown to have antipyretic effects by reducing fever in animal models.
実験室実験の利点と制限
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various storage conditions. However, MOPAB has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its use in vivo.
将来の方向性
There are several future directions for the research on Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate. One potential direction is to investigate its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on the endocannabinoid system and the immune system. Additionally, future research could focus on developing more efficient synthesis methods for MOPAB and improving its bioavailability for in vivo experiments.
Conclusion:
This compound is a chemical compound with potential therapeutic properties and pharmacological applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties and has been used as a pharmacological tool for studying various biological processes. While MOPAB has several advantages for lab experiments, it also has some limitations, including its poor solubility in water and low bioavailability. Future research could focus on investigating its potential therapeutic effects and improving its bioavailability for in vivo experiments.
合成法
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate can be synthesized through a multistep process. The first step involves the reaction between 3-phenylpropanoic acid and thionyl chloride to form 3-phenylpropanoyl chloride. In the second step, the 3-phenylpropanoyl chloride is reacted with methyl 2-aminobenzoate to form the desired product, MOPAB.
科学的研究の応用
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has various scientific research applications. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. MOPAB has been used as a pharmacological tool for studying various biological processes, including the role of the endocannabinoid system in pain modulation and the role of the immune system in inflammation.
特性
IUPAC Name |
methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-17(21)13-9-5-6-10-14(13)18-16(20)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWDBWHCODMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)
![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)

![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)